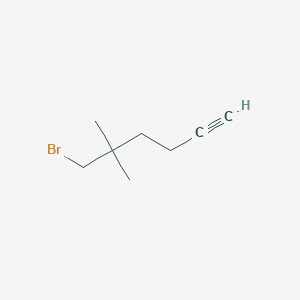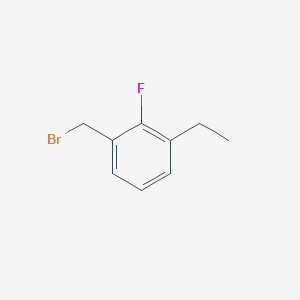![molecular formula C9H14ClN B13454196 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethynylbicyclo[320]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN It is a bicyclic amine derivative that features an ethynyl group attached to a bicyclo[320]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through intramolecular cyclization reactions, often catalyzed by transition metals such as ruthenium (Ru) or palladium (Pd).
Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the bicyclic ring system, which can be accomplished using reagents like ethynyl magnesium bromide.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol hydrochloride: Similar bicyclic structure with an aminomethyl group instead of an ethynyl group.
(1S,5S,6S)-6-ethynylbicyclo[3.2.0]heptan-6-ol: Contains an ethynyl group but differs in the functional group attached to the bicyclic ring.
Uniqueness
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to the presence of both an ethynyl group and an amine group on the bicyclic ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
171.67 g/mol |
IUPAC名 |
6-ethynylbicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)6-7-4-3-5-8(7)9;/h1,7-8H,3-6,10H2;1H |
InChIキー |
SXWULFZJIGQHJL-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC2C1CCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
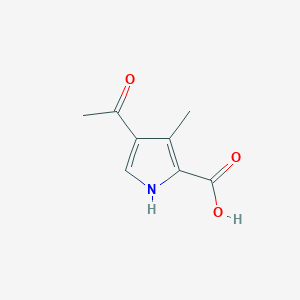

![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
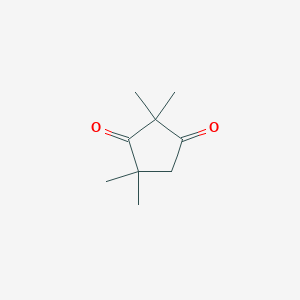
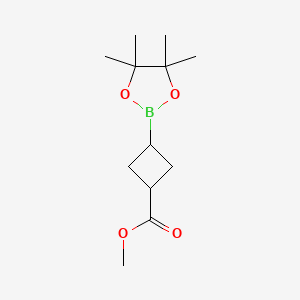
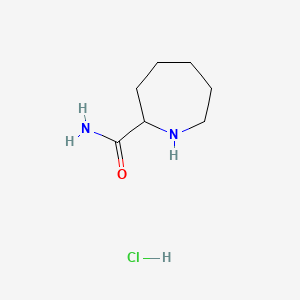
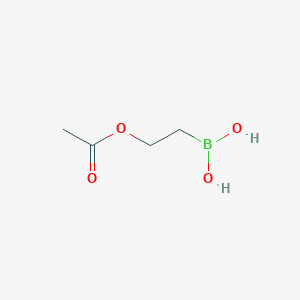
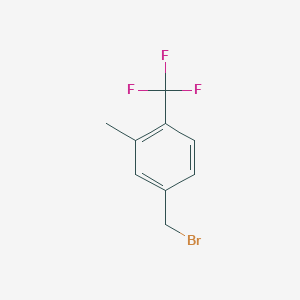
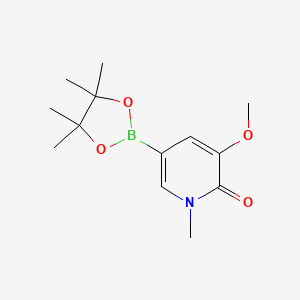
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)
